N-[2-(methylthio)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide
Overview
Description
N-[2-(methylthio)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide, also known as MTA, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. MTA is a benzoxazole derivative that has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties.
Mechanism of Action
The exact mechanism of action of N-[2-(methylthio)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide is not fully understood. However, it has been suggested that N-[2-(methylthio)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide may exert its anti-inflammatory, anti-tumor, and anti-angiogenic effects by inhibiting the activity of various enzymes and signaling pathways. N-[2-(methylthio)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the degradation of extracellular matrix proteins. MMPs are overexpressed in various diseases, including cancer and inflammation, and are involved in tumor growth, invasion, and metastasis. N-[2-(methylthio)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. Finally, N-[2-(methylthio)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has been shown to inhibit the activity of vascular endothelial growth factor (VEGF), which is a key mediator of angiogenesis.
Biochemical and Physiological Effects:
N-[2-(methylthio)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. In vitro studies have shown that N-[2-(methylthio)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide inhibits the growth and proliferation of cancer cells and induces apoptosis. N-[2-(methylthio)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines and reduce inflammation. In addition, N-[2-(methylthio)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has been shown to inhibit angiogenesis, which is the process of new blood vessel formation, which is essential for tumor growth. In vivo studies have shown that N-[2-(methylthio)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide inhibits tumor growth and reduces inflammation in various animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[2-(methylthio)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide in lab experiments is its potent anti-inflammatory, anti-tumor, and anti-angiogenic properties. N-[2-(methylthio)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has been shown to be effective in various in vitro and in vivo models of cancer, inflammation, and angiogenesis. Another advantage of using N-[2-(methylthio)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide is its relatively low toxicity. N-[2-(methylthio)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has been shown to be well-tolerated in animal studies, with no significant adverse effects reported. However, one of the limitations of using N-[2-(methylthio)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide is its relatively low solubility in water. This can make it difficult to administer N-[2-(methylthio)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide in certain experimental settings.
Future Directions
There are several future directions for the study of N-[2-(methylthio)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide. One potential future direction is to investigate the potential use of N-[2-(methylthio)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide in combination with other anti-cancer and anti-inflammatory agents. Another future direction is to investigate the potential use of N-[2-(methylthio)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide in the treatment of other diseases, such as cardiovascular disease and neurodegenerative diseases. Finally, further studies are needed to fully understand the mechanism of action of N-[2-(methylthio)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide and to identify potential targets for its therapeutic use.
Scientific Research Applications
N-[2-(methylthio)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. N-[2-(methylthio)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has been studied in various in vitro and in vivo models of cancer, inflammation, and angiogenesis. It has been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis. N-[2-(methylthio)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines and reduce inflammation. In addition, N-[2-(methylthio)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has been shown to inhibit angiogenesis, which is the process of new blood vessel formation, which is essential for tumor growth.
properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-22-14-9-5-2-6-11(14)17-15(19)10-18-12-7-3-4-8-13(12)21-16(18)20/h2-9H,10H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBOVDWBYKKJMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(methylthio)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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